2-amino-5-methoxypyrimidin-4(3H)-one 2-amino-5-methoxypyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 4763-35-3
VCID: VC2011224
InChI: InChI=1S/C5H7N3O2/c1-10-3-2-7-5(6)8-4(3)9/h2H,1H3,(H3,6,7,8,9)
SMILES: COC1=CN=C(NC1=O)N
Molecular Formula: C5H7N3O2
Molecular Weight: 141.13 g/mol

2-amino-5-methoxypyrimidin-4(3H)-one

CAS No.: 4763-35-3

Cat. No.: VC2011224

Molecular Formula: C5H7N3O2

Molecular Weight: 141.13 g/mol

* For research use only. Not for human or veterinary use.

2-amino-5-methoxypyrimidin-4(3H)-one - 4763-35-3

Specification

CAS No. 4763-35-3
Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
IUPAC Name 2-amino-5-methoxy-1H-pyrimidin-6-one
Standard InChI InChI=1S/C5H7N3O2/c1-10-3-2-7-5(6)8-4(3)9/h2H,1H3,(H3,6,7,8,9)
Standard InChI Key QWQSXGCANXFBCW-UHFFFAOYSA-N
SMILES COC1=CN=C(NC1=O)N
Canonical SMILES COC1=CN=C(NC1=O)N

Introduction

Chemical Identity and Structural Characteristics

2-Amino-5-methoxypyrimidin-4(3H)-one is a pyrimidine derivative with an amino group at position 2, a methoxy group at position 5, and a carbonyl group forming part of the pyrimidinone structure at position 4. The compound exists in a tautomeric form where the hydrogen can be positioned at the nitrogen in position 3, as indicated by the (3H) in its name .

Chemical Identification Parameters

The compound is uniquely identified through various chemical parameters as detailed in Table 1.

Table 1: Chemical Identification Parameters of 2-Amino-5-Methoxypyrimidin-4(3H)-One

ParameterValue
CAS Registry Number4763-35-3
Molecular FormulaC₅H₇N₃O₂
Molecular Weight141.13 g/mol
IUPAC Name2-amino-5-methoxy-1H-pyrimidin-6-one
InChIInChI=1S/C5H7N3O2/c1-10-3-2-7-5(6)8-4(3)9/h2H,1H3,(H3,6,7,8,9)
InChIKeyQWQSXGCANXFBCW-UHFFFAOYSA-N
SMILES NotationCOC1=CN=C(NC1=O)N

This compound is also known by several synonyms, including 2-amino-5-methoxy-1H-pyrimidin-6-one, 2-amino-5-methoxypyrimidin-4-ol, and 4-Amino-5-methoxy-2-pyrimidinol .

Structural Features

The chemical structure of 2-amino-5-methoxypyrimidin-4(3H)-one consists of a pyrimidine ring with several functional groups:

  • A primary amino group (-NH₂) at position 2

  • A methoxy group (-OCH₃) at position 5

  • A carbonyl group (C=O) at position 4, which forms part of the lactam structure

The compound's structure allows for tautomerism, where it can exist in different forms depending on the position of certain hydrogen atoms. This tautomeric behavior is common in heterocyclic compounds containing nitrogen and oxygen atoms .

Physical Properties

2-Amino-5-methoxypyrimidin-4(3H)-one possesses distinct physical properties that are important for its characterization, handling, and potential applications. These properties have been determined through various analytical methods and are summarized in Table 2.

Table 2: Physical Properties of 2-Amino-5-Methoxypyrimidin-4(3H)-One

PropertyValueNotes
Physical StateWhite solidAt room temperature
Melting Point267-268°C
Density1.51±0.1 g/cm³Predicted value
SolubilityLimited in water, soluble in polar organic solventsBased on similar pyrimidinone compounds
Storage Conditions2-8°C, DarkRecommended for stability

The physical properties of this compound indicate its relative stability and handling requirements. The high melting point suggests strong intermolecular forces, likely due to hydrogen bonding capabilities of the amino and carbonyl groups .

Chemical Reactivity and Behavior

The reactivity of 2-amino-5-methoxypyrimidin-4(3H)-one is primarily dictated by its functional groups and the electronic distribution within the pyrimidine ring.

Functional Group Reactivity

The compound contains several reactive functional groups:

  • The amino group at position 2 can participate in various nucleophilic reactions and can be modified through acylation, alkylation, or other transformations.

  • The methoxy group at position 5 can undergo O-demethylation reactions, particularly under acidic conditions with reagents like BBr₃, similar to the reactions observed with related methoxypyrimidinones .

  • The carbonyl group at position 4 contributes to the compound's ability to participate in hydrogen bonding and can undergo nucleophilic addition reactions.

Tautomerism

Like many heterocyclic compounds with multiple nitrogen atoms and carbonyl groups, 2-amino-5-methoxypyrimidin-4(3H)-one can exist in different tautomeric forms. The hydrogen atom can potentially shift between the nitrogen at position 3 and the oxygen at position 4, resulting in different electronic distributions within the molecule .

ParameterClassificationNotes
GHS Signal WordWarning
Hazard StatementH302Harmful if swallowed
Warning StatementP280-P305+P351+P338Wear protective gloves/protective clothing/eye protection/face protection; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

These safety considerations indicate that while 2-amino-5-methoxypyrimidin-4(3H)-one poses some hazards, particularly if ingested, it can be handled safely with appropriate precautions .

Related Compounds and Structural Analogs

Understanding the properties and behaviors of structural analogs can provide valuable insights into the potential characteristics and applications of 2-amino-5-methoxypyrimidin-4(3H)-one.

Isomeric Relationship with 6-Amino-2-Methoxy-4(1H)-Pyrimidinone

An interesting structural isomer is 6-amino-2-methoxy-4(1H)-pyrimidinone (CAS: 52386-29-5), which has the same molecular formula (C₅H₇N₃O₂) and very similar molecular weight (141.128 g/mol), but with a different arrangement of the functional groups on the pyrimidine ring. This compound has a melting point of 214-216°C, which is lower than that of 2-amino-5-methoxypyrimidin-4(3H)-one (267-268°C) .

Phenyl-Substituted Pyrimidinones

Several phenyl-substituted pyrimidinones, particularly 5-hydroxypyrimidin-4(3H)-ones with various substituents at position 2 or 6, have been studied for their potential as influenza endonuclease inhibitors. These compounds share the pyrimidinone core structure with 2-amino-5-methoxypyrimidin-4(3H)-one but differ in their substituents .

Specifically, compounds such as:

  • 6-(4-Fluorophenyl)-5-hydroxypyrimidin-4(3H)-one

  • 2-(4-Fluorophenyl)-5-hydroxypyrimidin-4(3H)-one

  • 2-(4-Fluorophenyl)-5-methoxypyrimidin-4(3H)-one

have been synthesized and evaluated for their biological activities .

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